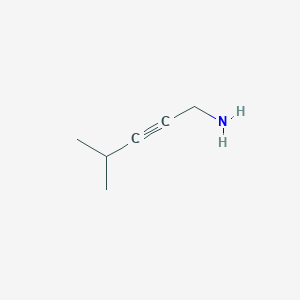![molecular formula C7H4FIN2 B13124924 2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)
2-Fluoro-7-iodo-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-7-iodo-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of fluorine and iodine substituents on the benzimidazole ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of Amido-Nitriles: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst.
Industrial Production Methods: Industrial production methods for 2-Fluoro-7-iodo-1H-benzo[d]imidazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked products.
Applications De Recherche Scientifique
Chemistry: 2-Fluoro-7-iodo-1H-benzo[d]imidazole is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of 2-Fluoro-7-iodo-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-1H-benzo[d]imidazole
- 7-Iodo-1H-benzo[d]imidazole
- 2-Chloro-7-iodo-1H-benzo[d]imidazole
Uniqueness: The combination of fluorine and iodine substituents in 2-Fluoro-7-iodo-1H-benzo[d]imidazole makes it unique compared to other similar compounds. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H4FIN2 |
|---|---|
Poids moléculaire |
262.02 g/mol |
Nom IUPAC |
2-fluoro-4-iodo-1H-benzimidazole |
InChI |
InChI=1S/C7H4FIN2/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,(H,10,11) |
Clé InChI |
DUWWLNYVCZWLOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)I)N=C(N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)

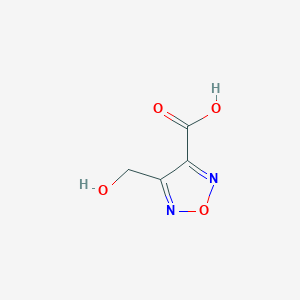
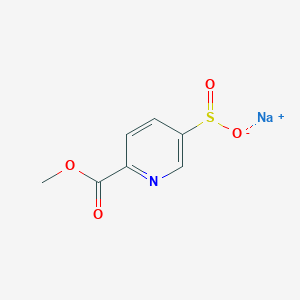
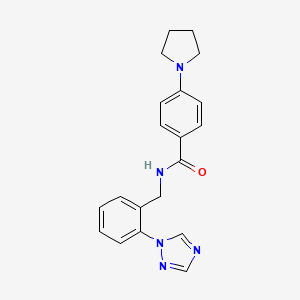


![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
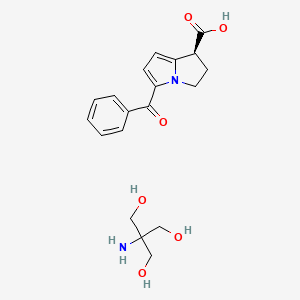
![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)
